molecular formula C21H16N2O2 B14252315 Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate CAS No. 169063-57-4

Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate

Cat. No.: B14252315
CAS No.: 169063-57-4
M. Wt: 328.4 g/mol
InChI Key: KMYRJBPIBUNTHK-UHFFFAOYSA-N
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Description

Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a butyl ester group and a dicyanomethylidene substituent, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate typically involves the reaction of 9H-fluorene-1-carboxylic acid with butyl alcohol in the presence of a catalyst to form the butyl ester. The dicyanomethylidene group is then introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by cyanation reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.

    Substitution: The fluorene backbone allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the fluorene backbone provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene-1-carboxylate derivatives: These compounds share the fluorene backbone but differ in their substituents.

    Dicyanomethylidene derivatives: Compounds with similar dicyanomethylidene groups but different core structures.

Uniqueness

Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is unique due to the combination of its fluorene backbone and dicyanomethylidene group. This combination imparts distinct electronic and structural properties, making it valuable for various research and industrial applications.

Properties

CAS No.

169063-57-4

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 9-(dicyanomethylidene)fluorene-1-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-15-7-4-5-8-16(15)19(20(17)18)14(12-22)13-23/h4-10H,2-3,11H2,1H3

InChI Key

KMYRJBPIBUNTHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=C1C(=C(C#N)C#N)C3=CC=CC=C23

Origin of Product

United States

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